
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide, also known as DMF-DMA, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide is not fully understood. However, studies have shown that it acts by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide can induce the expression of genes that promote cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of HDACs. Moreover, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has also been found to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has several advantages for lab experiments. It is easy to synthesize, stable, and has potent anticancer activity. Moreover, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has been found to be relatively non-toxic, making it a safe candidate for further studies. However, there are also some limitations to using N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide in lab experiments. One of the primary limitations is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects fully.
Zukünftige Richtungen
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has significant potential for future research. One of the primary areas of research is in the development of new drugs for the treatment of various diseases, including cancer. Moreover, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide can also be used as a tool compound for studying the role of HDACs in cancer and other diseases. Future research can focus on understanding the mechanism of action of N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide and identifying new targets for its use. Furthermore, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide can also be used in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide can be synthesized using a straightforward and robust method. The synthesis involves the reaction of 3-fluoro-N-methylbenzamide with 3,3-dimethylbutan-2-ol in the presence of a suitable catalyst. The reaction proceeds at room temperature and yields N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the development of new drugs. N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has been shown to have potent anticancer activity against various cancer cell lines. It acts by inhibiting the growth of cancer cells and inducing apoptosis. Moreover, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has also been found to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c1-10(14(2,3)4)16(5)13(17)11-7-6-8-12(15)9-11/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDISUCPWGAOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

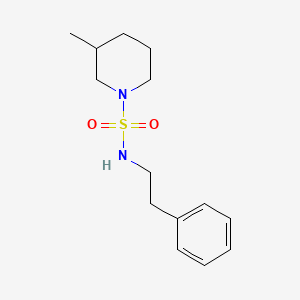


![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)
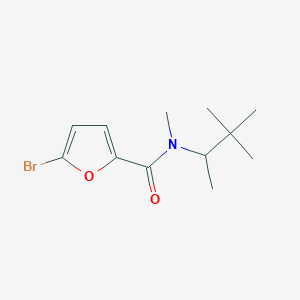
![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)
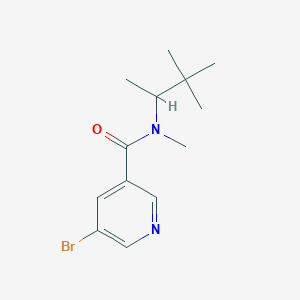

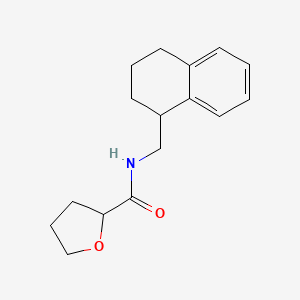

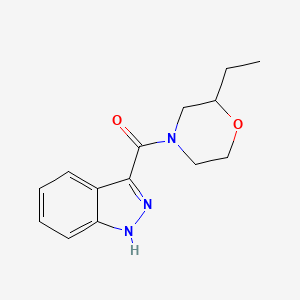

![7-[(4-Ethoxyphenoxy)methyl]-1,3-dimethyl-7,8-dihydropurino[8,9-b][1,3]oxazole-2,4-dione](/img/structure/B7494888.png)
